Distinct CLK Isoform Selectivity Profile: TG003 vs. MU1210 vs. KH-CB19
TG003 exhibits a unique selectivity profile for CLK family kinases, distinguishing it from other CLK inhibitors like MU1210 and KH-CB19. TG003 demonstrates potent inhibition of CLK1 and CLK4 (IC50 = 20 nM and 15 nM, respectively) with weaker activity against CLK2 (IC50 = 200 nM) . In contrast, MU1210 shows comparable potency across CLK1, CLK2, and CLK4 (IC50 = 8, 20, and 12 nM, respectively) . KH-CB19, while more potent against CLK1 (IC50 = 19.7 nM vs. TG003's 48.6 nM in that specific assay), displays a distinct off-target profile, including significant DYRK1A inhibition (IC50 = 55.2 nM) . This data quantifies TG003's specific selectivity fingerprint.
| Evidence Dimension | Inhibitory Potency (IC50) against CLK1, CLK2, CLK4 |
|---|---|
| Target Compound Data | CLK1: 20 nM; CLK2: 200 nM; CLK4: 15 nM |
| Comparator Or Baseline | MU1210: CLK1/2/4 IC50 = 8/20/12 nM; KH-CB19: CLK1 IC50 = 19.7 nM, DYRK1A IC50 = 55.2 nM |
| Quantified Difference | TG003 shows 10-13 fold selectivity for CLK1/4 over CLK2; MU1210 shows broad equipotency; KH-CB19 shows improved CLK1 potency but broader kinase engagement. |
| Conditions | In vitro kinase activity assays; ATP concentrations vary by source but typically in low micromolar range. |
Why This Matters
For experiments requiring selective targeting of CLK1/4 without confounding CLK2 inhibition, TG003 provides a defined window of selectivity that broad-spectrum inhibitors like MU1210 cannot replicate.
